molecular formula C8H16O2 B1622619 Methyl 3,3-dimethylpentanoate CAS No. 101186-01-0

Methyl 3,3-dimethylpentanoate

Cat. No. B1622619
M. Wt: 144.21 g/mol
InChI Key: IPCWFHVHMBOKPA-UHFFFAOYSA-N
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Patent
US08193228B2

Procedure details

2-Methyl-2-butanol (480 mL, 4.4 mol) and vinylidene chloride (508 mL, 5.2 mol) were added to sulfuric acid (2 L) at 10° C. Methanol (1750 mL) was added slowly, and the reaction mixture reached 60 C for 15 minutes due to exotherm. After 30 min, the reaction mixture was cooled and poured into a stirred mixture of ether and ice water. The ethereal layer was washed with 1 N aqueous sodium hydroxide and brine, dried (magnesium sulfate), filtered, and concentrated in vacuo to afford methyl 3,3-dimethylpentanoate which was used in the subsequent step without further purification.
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
508 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)([CH2:4][CH3:5])[CH3:3].C(Cl)(Cl)=C.S(=O)(=O)(O)O.C[OH:17].C[CH2:19][O:20][CH2:21][CH3:22]>>[CH3:1][C:2]([CH3:3])([CH2:4][CH3:5])[CH2:22][C:21]([O:20][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
480 mL
Type
reactant
Smiles
CC(C)(CC)O
Name
Quantity
508 mL
Type
reactant
Smiles
C(=C)(Cl)Cl
Name
Quantity
2 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1750 mL
Type
reactant
Smiles
CO
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
WASH
Type
WASH
Details
The ethereal layer was washed with 1 N aqueous sodium hydroxide and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CC(=O)OC)(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.